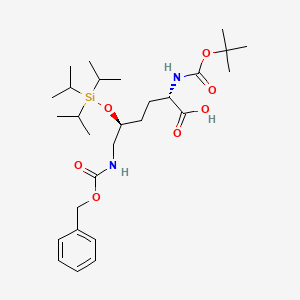
N-alpha-Actetyl-3-chloro-D-phenylalanine (Ac-D-Phe(3-Cl)-OH)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-alpha-Acetyl-3-chloro-D-phenylalanine (Ac-D-Phe(3-Cl)-OH) is an amino acid derivative that has recently become of great interest to scientists and researchers due to its potential applications in a variety of fields. This compound has been found to possess unique properties that make it an attractive candidate for research and development in the fields of medicine, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Ac-D-Phe(3-Cl)-OH has been studied for its potential applications in a variety of scientific fields. For example, it has been studied for its potential to act as a neurotransmitter in the brain, as well as its potential to act as an inhibitor of enzymes involved in the metabolism of proteins and carbohydrates. In addition, Ac-D-Phe(3-Cl)-OH has been studied for its potential to act as an antioxidant and to protect cells from oxidative damage.
Wirkmechanismus
The exact mechanism of action of Ac-D-Phe(3-Cl)-OH is not yet fully understood. However, it is believed that this compound acts as an inhibitor of enzymes involved in the metabolism of proteins and carbohydrates. Additionally, Ac-D-Phe(3-Cl)-OH has been shown to bind to certain receptors in the brain, suggesting that it may act as a neurotransmitter.
Biochemical and Physiological Effects
Ac-D-Phe(3-Cl)-OH has been shown to have a variety of biochemical and physiological effects. For example, it has been found to act as an inhibitor of enzymes involved in the metabolism of proteins and carbohydrates. Additionally, Ac-D-Phe(3-Cl)-OH has been shown to reduce inflammation, reduce oxidative stress, and act as an antioxidant.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ac-D-Phe(3-Cl)-OH in lab experiments include its ability to act as an inhibitor of enzymes involved in the metabolism of proteins and carbohydrates, as well as its potential to act as a neurotransmitter. Additionally, Ac-D-Phe(3-Cl)-OH has been found to reduce inflammation, reduce oxidative stress, and act as an antioxidant. However, there are some limitations to using Ac-D-Phe(3-Cl)-OH in lab experiments. For example, the exact mechanism of action of this compound is not yet fully understood, and it is not yet known whether it is safe for long-term use in humans.
Zukünftige Richtungen
The potential applications of Ac-D-Phe(3-Cl)-OH are vast, and there are a number of future directions that can be explored. For example, further research could be conducted to better understand the exact mechanism of action of this compound and its potential to act as a neurotransmitter. Additionally, further research could be conducted to explore the potential of Ac-D-Phe(3-Cl)-OH to act as an inhibitor of enzymes involved in the metabolism of proteins and carbohydrates. Finally, further research could be conducted to explore the potential of Ac-D-Phe(3-Cl)-OH to reduce inflammation, reduce oxidative stress, and act as an antioxidant.
Synthesemethoden
Ac-D-Phe(3-Cl)-OH can be synthesized by a two-step process. The first step involves the reaction of benzyl chloride with D-phenylalanine in the presence of an acid catalyst. This reaction produces an intermediate product, N-alpha-acetyl-3-chloro-D-phenylalanine. The second step involves the reaction of this intermediate product with a base, such as sodium hydroxide, to produce Ac-D-Phe(3-Cl)-OH.
Eigenschaften
IUPAC Name |
(2R)-2-acetamido-3-(3-chlorophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-7(14)13-10(11(15)16)6-8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASYVZNBHCVMEA-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=CC=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC(=CC=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Acetamido-3-(3-chlorophenyl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine](/img/structure/B6362832.png)
![(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6362839.png)
![(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B6362847.png)
![[1,3]Dioxolo[4,5-b]pyridine-2-thione](/img/structure/B6362849.png)
![8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6362850.png)







